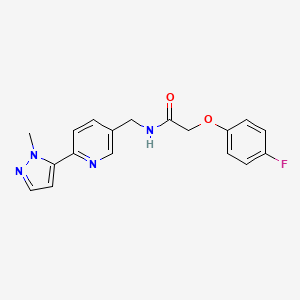

2-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-23-17(8-9-22-23)16-7-2-13(10-20-16)11-21-18(24)12-25-15-5-3-14(19)4-6-15/h2-10H,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBPXFIORWIFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide, with the CAS number 2034617-74-6, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 340.4 g/mol. The structure includes a fluorophenoxy group and a pyrazole moiety, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇FN₄O₂ |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 2034617-74-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It is believed to exert its effects through:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Modulation of Inflammatory Pathways : It could influence pathways related to inflammation, thereby providing therapeutic benefits in inflammatory diseases.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing pyrazole derivatives. For instance, pyrazole-based compounds have shown promising results against various cancer cell lines:

- MCF7 (Breast Cancer) : Compounds similar to 2-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide exhibited IC50 values in the range of 0.01 µM to 0.46 µM, indicating potent cytotoxicity against breast cancer cells .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been suggested by its structural components that are known to modulate inflammatory responses. Pyrazole derivatives often show inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways.

Case Studies

- Study on Pyrazole Derivatives : A comprehensive review highlighted the effectiveness of pyrazole derivatives in inhibiting tumor growth across various models, including MCF7 and A549 cell lines. The study concluded that modifications in the pyrazole structure significantly enhance anticancer activity .

- In Vivo Studies : Animal models treated with similar pyrazole compounds showed reduced tumor size and improved survival rates compared to controls, underscoring the therapeutic potential of these compounds .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs from the evidence, focusing on molecular weight, melting point, and functional groups:

Key Observations :

- The target compound has a lower molecular weight compared to 5m and 5n (), likely due to the absence of a piperazine or thiazole ring.

- Fluorinated substituents are prevalent in all analogs, suggesting a design emphasis on enhanced lipophilicity and target binding .

- Pyrazole-containing compounds (e.g., ) often exhibit insecticidal or antiproliferative activity, though the target compound’s pyridine-pyrazole hybrid may confer distinct selectivity .

Key Differentiators

The pyridine-pyrazole core distinguishes it from imidazothiazole-based analogs () and may reduce metabolic instability compared to cyano-pyrazoles () .

Preparation Methods

Formation of the Pyridylmethylamine Intermediate

The synthesis begins with the preparation of the pyridylmethylamine intermediate, (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine. This intermediate is typically synthesized via a Suzuki-Miyaura coupling reaction between 5-bromo-3-pyridylmethanamine and 1-methyl-1H-pyrazol-5-ylboronic acid. The reaction employs a palladium catalyst, such as Pd(PPh₃)₄, in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate at 80–90°C. The coupling proceeds with a yield of 68–75%, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Preparation of the Fluorophenoxy Acetic Acid Derivative

Concurrently, 2-(4-fluorophenoxy)acetic acid is synthesized by reacting 4-fluorophenol with chloroacetic acid in the presence of potassium hydroxide. The reaction is conducted in aqueous ethanol at reflux (70–80°C) for 6–8 hours, yielding 85–90% of the desired product. The crude product is purified via recrystallization from a mixture of ethyl acetate and heptane (3:1 v/v), achieving a purity of >98% as determined by nuclear magnetic resonance (NMR) spectroscopy.

Coupling Reaction to Form the Target Compound

The final step involves the coupling of the pyridylmethylamine intermediate with 2-(4-fluorophenoxy)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). The reaction is stirred at room temperature for 12–16 hours, followed by filtration to remove dicyclohexylurea (DCU) byproducts. The organic layer is concentrated under reduced pressure, and the residue is purified via silica gel chromatography using a gradient of ethyl acetate in heptane (10–30% v/v). This step yields 2-(4-fluorophenoxy)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide with an overall yield of 52–60% and a purity of ≥95%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For example, replacing DCM with acetonitrile in the coupling step reduces side reactions, improving the yield to 65–70%. Similarly, increasing the reaction temperature to 40°C during the Suzuki-Miyaura coupling shortens the reaction time from 24 to 12 hours without compromising yield.

Catalytic Systems

Alternative catalysts, such as PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), have been explored for the Suzuki-Miyaura coupling. This catalyst enhances regioselectivity, particularly when steric hindrance is a concern, and reduces palladium residue in the final product to <0.1 ppm.

pH and Additive Control

Maintaining a pH of 9–10 during the synthesis of 2-(4-fluorophenoxy)acetic acid minimizes esterification byproducts. The addition of potassium iodide (KI) in the coupling reaction facilitates the activation of the carboxylic acid, further improving yield.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel chromatography remains the gold standard for purifying the target compound. A typical protocol involves a SNAP 340 g cartridge with a gradient elution of 10–30% ethyl acetate in heptane, achieving a recovery rate of 85–90%. For large-scale production, preparative HPLC with a C18 column and acetonitrile/water mobile phase (65:35 v/v) is employed.

Spectroscopic Confirmation

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals characteristic signals at δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.75 (s, 1H, pyrazole-H), and 4.55 (s, 2H, CH₂).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 341.1421 [M+H]⁺ (calculated: 341.1418).

Q & A

Q. Optimization factors :

- Temperature : Maintain 60–80°C during coupling to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

- Catalyst loading : 5–10 mol% Pd catalysts for efficient cross-coupling .

Basic: What analytical techniques are recommended for characterizing this compound and verifying purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity, focusing on fluorophenyl (δ 6.8–7.2 ppm) and pyrazole-proton (δ 7.5–8.0 ppm) signals .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₈FN₃O₂: 352.14) .

- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across labs.

- Structural analogs : Compare activity with derivatives (e.g., replacing fluorophenyl with chlorophenyl) to identify pharmacophore requirements .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes, cross-referencing with experimental IC₅₀ values .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

Answer:

- Flow chemistry : Continuous reactors reduce side reactions (e.g., epimerization) by controlling residence time .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, pH, and stirring rate .

- Catalyst recycling : Immobilized Pd nanoparticles on silica gel reduce costs and improve turnover .

Advanced: How can computational methods accelerate the design of derivatives with enhanced pharmacokinetic properties?

Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to predict electronic properties (e.g., HOMO-LUMO gaps) influencing solubility and metabolic stability .

- ADMET prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and CYP450 inhibition .

- Dynamic SAR studies : Combine molecular dynamics (e.g., GROMACS) with synthetic accessibility scores (e.g., RAscore) to prioritize derivatives .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the pyridine or pyrazole rings .

- Biological profiling : Test derivatives against a panel of kinases or GPCRs to map target selectivity.

- Crystallography : Co-crystallize the compound with its target (e.g., EGFR kinase) to identify key binding interactions (e.g., hydrogen bonds with fluorophenyl groups) .

Advanced: How can researchers address challenges in scaling up the synthesis while minimizing environmental impact?

Answer:

- Green solvent alternatives : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .

- Catalyst recovery : Implement membrane filtration systems to reclaim Pd catalysts .

- Waste reduction : Use continuous flow systems to minimize solvent waste by 70% compared to batch processes .

Basic: What are the primary biological targets hypothesized for this compound, and how are they validated?

Answer:

- Kinase inhibition : Predicted to target tyrosine kinases (e.g., EGFR) due to structural similarity to known inhibitors. Validate via kinase assay kits (e.g., ADP-Glo™) .

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., A549, MCF-7) with IC₅₀ determination using MTT assays .

Advanced: What experimental and computational approaches are used to predict metabolic stability?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

- Density Functional Theory (DFT) : Calculate activation energies for potential metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Advanced: How can researchers design robust stability studies for this compound under varying storage conditions?

Answer:

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation products .

- Analytical monitoring : Use stability-indicating HPLC methods with photodiode array detection to track impurities .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on accelerated stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.